Cas no 2227842-83-1 ((1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol)

(1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol
- 2227842-83-1
- EN300-1922840
-
- インチ: 1S/C10H14BrNO2/c1-14-10-3-2-7(11)6-8(10)9(13)4-5-12/h2-3,6,9,13H,4-5,12H2,1H3/t9-/m1/s1
- InChIKey: WLERSCULNSLJBM-SECBINFHSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)[C@@H](CCN)O)OC
計算された属性
- せいみつぶんしりょう: 259.02079g/mol
- どういたいしつりょう: 259.02079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
(1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922840-0.05g |
(1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol |
2227842-83-1 | 0.05g |
$1296.0 | 2023-09-17 | ||
Enamine | EN300-1922840-0.1g |
(1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol |
2227842-83-1 | 0.1g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1922840-0.5g |
(1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol |
2227842-83-1 | 0.5g |
$1482.0 | 2023-09-17 | ||
Enamine | EN300-1922840-1g |
(1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol |
2227842-83-1 | 1g |
$1543.0 | 2023-09-17 | ||
Enamine | EN300-1922840-5g |
(1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol |
2227842-83-1 | 5g |
$4475.0 | 2023-09-17 | ||
Enamine | EN300-1922840-10.0g |
(1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol |
2227842-83-1 | 10g |
$6635.0 | 2023-05-31 | ||
Enamine | EN300-1922840-1.0g |
(1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol |
2227842-83-1 | 1g |
$1543.0 | 2023-05-31 | ||
Enamine | EN300-1922840-0.25g |
(1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol |
2227842-83-1 | 0.25g |
$1420.0 | 2023-09-17 | ||
Enamine | EN300-1922840-2.5g |
(1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol |
2227842-83-1 | 2.5g |
$3025.0 | 2023-09-17 | ||
Enamine | EN300-1922840-5.0g |
(1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol |
2227842-83-1 | 5g |
$4475.0 | 2023-05-31 |
(1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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9. Book reviews
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
(1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-olに関する追加情報
Introduction to (1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol (CAS No. 2227842-83-1)
The compound (1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol, with the CAS registry number 2227842-83-1, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its chiral center at the 1R position, which plays a crucial role in its stereochemical properties and biological activity. The molecule consists of a phenyl ring substituted with bromine and methoxy groups, along with a propanol backbone that includes an amino group. These structural features contribute to its potential as a lead compound in drug discovery.
Recent studies have highlighted the importance of (1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol in the development of novel therapeutic agents. The bromine and methoxy substituents on the phenyl ring are known to influence the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Additionally, the amino group on the propanol chain enhances its ability to interact with biological targets, making it a promising candidate for receptor-targeted therapies.
In terms of synthesis, researchers have employed various strategies to efficiently construct this compound. One notable approach involves the use of asymmetric catalysis to establish the chiral center at the 1R position. This method not only ensures high enantiomeric excess but also aligns with green chemistry principles by minimizing waste and reducing environmental impact. The incorporation of advanced purification techniques has further improved the overall yield and purity of the compound.
The biological activity of (1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol has been extensively studied in vitro and in vivo models. Preclinical data suggest that this compound exhibits potent inhibitory effects against key enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drug development. Furthermore, its ability to modulate cellular signaling pathways has opened new avenues for research in oncology and neurodegenerative diseases.
From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These methods provide valuable insights into the molecular interactions and stability of (1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol, ensuring its suitability for downstream applications.
In conclusion, (1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol represents a significant advancement in organic synthesis and drug discovery. Its unique structural features, coupled with cutting-edge research findings, underscore its potential as a versatile tool in addressing unmet medical needs. As ongoing studies continue to unravel its full therapeutic potential, this compound stands at the forefront of innovative chemical research.
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